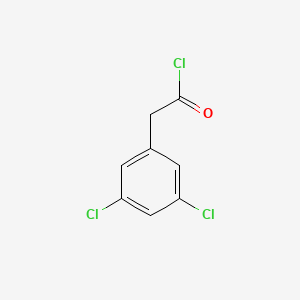

2-(3,5-Dichlorophenyl)acetyl chloride

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFHSDKTMPUQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dichlorophenyl)acetyl chloride is an organic compound with the chemical formula C₈H₅Cl₃O. It is characterized by the presence of a dichlorophenyl group attached to an acetyl chloride moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₅Cl₃O

- CAS Number : 57561700

- Molecular Weight : 221.48 g/mol

The structure of this compound can be represented as follows:

This compound's properties include high reactivity due to the presence of the acetyl chloride functional group, making it suitable for various chemical reactions, including acylation and chlorination processes.

The biological activity of this compound primarily stems from its ability to act as an acylating agent. This characteristic allows it to modify biomolecules such as proteins and nucleic acids, potentially influencing various biological pathways.

- Enzyme Inhibition : It has been reported that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives have shown potential in inhibiting histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are significant targets in cancer therapy .

- Antimicrobial Activity : Some studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the dichlorophenyl group enhances its lipophilicity, which may contribute to increased membrane permeability and subsequent antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Histone Deacetylase Inhibition : A study found that compounds related to this compound demonstrated significant inhibition of HDAC activity in vitro. This inhibition led to altered gene expression patterns associated with cancer cell proliferation.

- Antiproliferative Effects : Research has shown that certain derivatives possess antiproliferative activity against cancer cell lines. For example, compounds synthesized from this compound were tested against human breast cancer cells, revealing IC50 values in the micromolar range .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3,5-dichlorophenyl)acetyl chloride and related compounds:

Key Research Findings:

Substituent Effects on Reactivity :

- The 3,5-dichloro substitution pattern in this compound enhances electrophilicity compared to analogs with methyl or single-chloro substituents. This makes it more reactive in nucleophilic acyl substitution reactions .

- In contrast, 2-chloro-N-(3,5-dimethylphenyl)acetamide exhibits diminished reactivity due to electron-donating methyl groups, which reduce the electrophilicity of the carbonyl carbon .

Crystallographic Behavior: X-ray diffraction studies reveal that this compound derivatives form stronger intermolecular N–H⋯O hydrogen bonds compared to non-chlorinated analogs like N-(3,5-dimethylphenyl)acetamide. This results in higher thermal stability and distinct crystal packing .

Biological Relevance :

- Derivatives of 2-(3,4-dichlorophenyl)acetyl chloride (e.g., SR48968) demonstrate potent neurokinin receptor antagonism, whereas 3,5-dichloro analogs are less explored in pharmacology. This highlights the critical role of substituent positioning in bioactivity .

Synthetic Efficiency :

- Microwave-assisted synthesis of 2-(3,4-dichlorophenyl)acetyl chloride derivatives achieves 45% yield in 10 minutes, compared to traditional methods requiring hours for similar compounds .

Preparation Methods

Direct Chlorination of 3,5-Dichlorophenylacetic Acid

The most common and direct method to prepare this compound is the reaction of 3,5-dichlorophenylacetic acid with a chlorinating reagent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

Thionyl chloride method : The acid is refluxed with thionyl chloride, often in the presence of a catalytic amount of DMF (dimethylformamide) to activate the reaction. The reaction produces the acyl chloride along with SO₂ and HCl gases as byproducts, which are easily removed.

Oxalyl chloride method : Similar to thionyl chloride, oxalyl chloride reacts with the acid at mild temperatures to give the acyl chloride, releasing CO and CO₂ gases.

Phosphorus pentachloride method : PCl₅ converts the acid to acyl chloride with the formation of POCl₃ and HCl as byproducts.

| Chlorinating Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | Dry DCM or neat | Reflux (60-80 °C) | 3-6 hours | 80-95 |

| Oxalyl chloride | Dry DCM | Room temp to reflux | 2-4 hours | 75-90 |

| Phosphorus pentachloride | Dry solvent or neat | Reflux | 4-8 hours | 70-85 |

Note: The yields and conditions may vary depending on scale and purity of starting materials.

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Chloromethylation | 3,5-Dichlorotoluene, HCl, formaldehyde, crown ether catalyst | 40-60 | 4-6 | 85-90 | Catalyst choice affects selectivity |

| Cyanidation | Benzyl chloride intermediate, NaCN/KCN, catalyst | 65-70 | 6 | 80-85 | Use of phase transfer catalyst enhances rate |

| Hydrolysis | Dilute H₂SO₄, glacial acetic acid | 120-130 | 8-10 | 90-95 | Complete conversion to acid |

| Acyl chloride formation | Thionyl chloride, dry solvent or neat | 60-70 | 6-9 | 90-95 | Use of DMF catalyst improves yield |

Research Findings and Practical Considerations

Catalyst Selection: Use of crown ethers (e.g., 15-crown-5, 18-crown-6) or phase transfer catalysts (e.g., tetrabutylammonium bromide) significantly improves chloromethylation and cyanidation efficiency.

Safety and Handling: Cyanide reagents require stringent safety measures due to toxicity. The reaction environment should be well-ventilated with proper waste disposal.

Purification: The final acyl chloride is typically purified by vacuum distillation to remove residual solvents and byproducts, achieving purity >99% as confirmed by gas chromatography.

Industrial Scale Production: The described multi-step process using inexpensive starting materials and mild reaction conditions is scalable for industrial manufacture with high yield and product purity.

Alternative Chlorinating Agents: While thionyl chloride is most common, oxalyl chloride offers milder reaction conditions and cleaner byproducts, which may be preferred in sensitive syntheses.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct chlorination | 3,5-Dichlorophenylacetic acid | Thionyl chloride, oxalyl chloride, PCl₅ | Simple, high yield, straightforward | Requires acid precursor |

| Multi-step synthesis | 3,5-Dichlorotoluene | Formaldehyde, HCl, NaCN, H₂SO₄, thionyl chloride | Uses cheap raw materials, scalable | Multi-step, cyanide handling risk |

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(3,5-dichlorophenyl)acetyl chloride, and what are the critical reaction conditions?

Methodological Answer:

A standard synthesis involves Friedel-Crafts acylation of 3,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:

- Temperature control : Maintain < 0°C to prevent over-acylation or decomposition.

- Solvent selection : Use dichloromethane or nitrobenzene to stabilize the reactive intermediate .

- Workup : Hydrolysis of the intermediate with ice-cold water followed by distillation under reduced pressure to isolate the product.

Validation : Purity is confirmed via -NMR (δ ~3.8 ppm for the acetyl proton) and FT-IR (C=O stretch at ~1800 cm⁻¹) .

Basic: How can researchers characterize the purity and stability of this compound under storage conditions?

Methodological Answer:

- Chromatographic analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect hydrolyzed byproducts (e.g., 2-(3,5-dichlorophenyl)acetic acid).

- Stability testing : Store under inert gas (N₂/Ar) at –20°C; monitor degradation via periodic -NMR to track carbonyl group integrity .

Advanced: What strategies mitigate competing side reactions (e.g., hydrolysis or polymerization) during derivatization of this compound?

Methodological Answer:

- Solvent drying : Pre-dry solvents (e.g., THF, DMF) over molecular sieves to minimize hydrolysis.

- Low-temperature activation : Conduct reactions at –30°C using Schlenk-line techniques for air/moisture-sensitive couplings (e.g., amidation with hindered amines).

- Additive use : Catalytic DMAP (4-dimethylaminopyridine) accelerates acyl transfer, reducing reaction time and side-product formation .

Advanced: How does the electronic nature of the 3,5-dichlorophenyl group influence the reactivity of the acetyl chloride moiety in nucleophilic acyl substitutions?

Methodological Answer:

The electron-withdrawing Cl substituents enhance electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols). This is quantified via Hammett substituent constants ( for Cl), which correlate with reaction rates in kinetic studies. For example:

- Amidation kinetics : Second-order rate constants () for reactions with aniline derivatives are 2–3× higher compared to non-halogenated analogs .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., dimerized species) that may interfere with bioassays.

- Assay conditions : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cytotoxicity assays to avoid false positives).

- Structural analogs : Compare activity of derivatives (e.g., 2-(3,5-difluorophenyl)acetyl chloride) to isolate electronic vs. steric effects .

Advanced: What computational methods support the design of this compound-based inhibitors targeting GPCRs?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with GPCR binding pockets (e.g., NK₁ receptors). Focus on halogen bonding between Cl atoms and Thr³.³²/Asn³.³⁶ residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of acyl-enzyme intermediates.

- SAR analysis : Corrogate Hammett σ values with IC₅₀ data to optimize substituent patterns .

Advanced: How can isotopic labeling (e.g., 18F^{18}F18F) be integrated into this compound for tracer studies in metabolic pathways?

Methodological Answer:

- Radiosynthesis : React -fluoride with a nitro precursor (e.g., 2-(3,5-dichlorophenyl)-2-nitroacetophenone) under Cu-mediated conditions.

- Purification : Use semi-preparative HPLC (C18 column, ethanol/H₂O) to isolate the -labeled product with ≥95% radiochemical purity.

- Validation : Confirm biodistribution via PET imaging in murine models, comparing uptake in target tissues (e.g., liver vs. kidney) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.